REACTION_SMILES
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[BH4-:1].[CH3:18][OH:19].[F:3][c:4]1[cH:5][cH:6][c:7](-[c:10]2[cH:11][n:12][c:13]([CH:15]=[O:16])[o:14]2)[cH:8][cH:9]1.[Na+:2].[OH2:17]>>[F:3][c:4]1[cH:5][cH:6][c:7](-[c:10]2[cH:11][n:12][c:13]([CH2:15][OH:16])[o:14]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ncc(-c2ccc(F)cc2)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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OCc1ncc(-c2ccc(F)cc2)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |